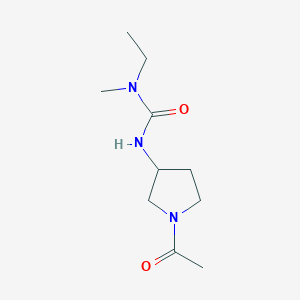
3-(1-Acetylpyrrolidin-3-yl)-1-ethyl-1-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Acetylpyrrolidin-3-yl)-1-ethyl-1-methylurea is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as AEME, and it is a derivative of pyrrolidine. AEME has been used in various studies to investigate its effects on biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of AEME is not fully understood, but studies suggest that it may act as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of neurotransmitters, and inhibition of these enzymes may lead to increased levels of neurotransmitters in the brain.
Biochemical and Physiological Effects:
Studies have shown that AEME may have a range of biochemical and physiological effects. These include increased levels of acetylcholine, improved cognitive function, and potential neuroprotective effects. AEME has also been studied for its potential as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AEME has several advantages for use in lab experiments, including its relatively simple synthesis method and its ability to inhibit specific enzymes. However, its potential toxicity and limited solubility in water may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on AEME. These include further investigation of its mechanism of action, its potential as a drug candidate for neurodegenerative diseases, and its potential as an anti-inflammatory agent. Additionally, further studies may be needed to determine the optimal dosage and administration methods for AEME in different applications.
In conclusion, AEME is a chemical compound that has shown significant potential for use in scientific research. Its ability to inhibit specific enzymes and its potential neuroprotective and anti-inflammatory effects make it an attractive candidate for further investigation. However, further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
AEME can be synthesized through a multi-step process that involves the reaction of pyrrolidine with acetic anhydride to form 1-acetylpyrrolidine. This intermediate is then reacted with ethyl isocyanate and methyl isocyanate to form the final product, 3-(1-Acetylpyrrolidin-3-yl)-1-ethyl-1-methylurea.
Aplicaciones Científicas De Investigación
AEME has been used in various scientific research studies to investigate its potential applications in different fields. One of the most significant applications of AEME is in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate.
Propiedades
IUPAC Name |
3-(1-acetylpyrrolidin-3-yl)-1-ethyl-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2/c1-4-12(3)10(15)11-9-5-6-13(7-9)8(2)14/h9H,4-7H2,1-3H3,(H,11,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAPTXOXTDCVGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)NC1CCN(C1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Methoxymethyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B7643997.png)
![3,4-dihydro-1H-isoquinolin-2-yl-[4-(methoxymethyl)phenyl]methanone](/img/structure/B7644003.png)
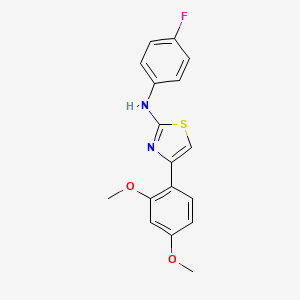
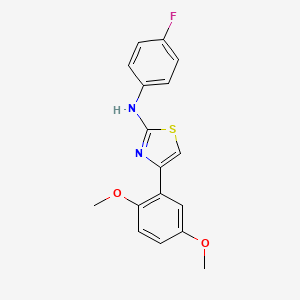
![N-[4-[2-(4-fluoroanilino)-5-methyl-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7644018.png)
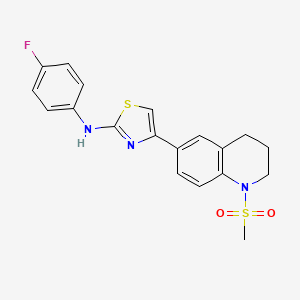
![N-[2-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]ethyl]acetamide](/img/structure/B7644040.png)
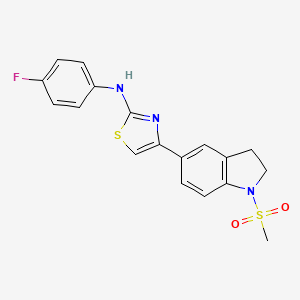
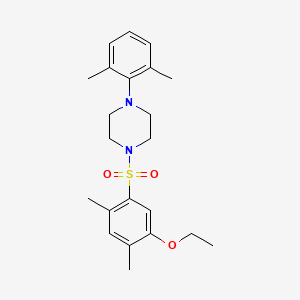
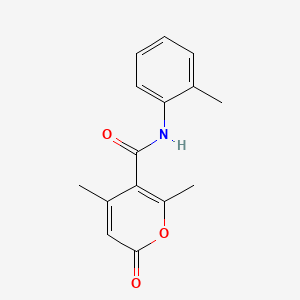
![N-[(4-sulfamoylphenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B7644086.png)
![N-[(4-methylphenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B7644089.png)
![6-{[1-(3,4-difluorobenzoyl)-4-piperidyl]oxy}-N,N-dimethylnicotinamide](/img/structure/B7644094.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B7644105.png)